1-(2-bromobenzoyl)-3-tosyl-1H-imidazol-2(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

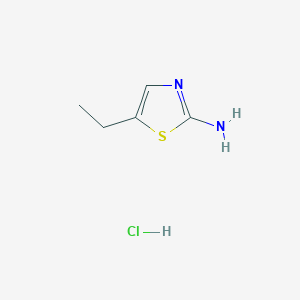

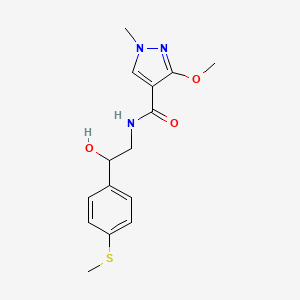

The compound “1-(2-bromobenzoyl)-3-tosyl-1H-imidazol-2(3H)-one” is a complex organic molecule. It contains a bromobenzoyl group, a tosyl group, and an imidazolone group .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The bromobenzoyl and tosyl groups could potentially undergo various substitution reactions .Physical And Chemical Properties Analysis

Without specific data on “1-(2-bromobenzoyl)-3-tosyl-1H-imidazol-2(3H)-one”, it’s difficult to provide an analysis of its physical and chemical properties .Wissenschaftliche Forschungsanwendungen

Catalysis and Homogeneous Catalysis

Compounds structurally related to 1-(2-bromobenzoyl)-3-tosyl-1H-imidazol-2(3H)-one have been utilized in homogeneous catalysis, demonstrating efficacy in facilitating C-C coupling reactions. For instance, imidazole derivatives have been employed as ligands in palladium-catalyzed arylation processes, indicating their potential in enhancing the efficiency and selectivity of synthetic pathways (Yamamoto et al., 2015).

Environmental Applications

Imidazolium-based compounds have shown promise in environmental applications, particularly in CO2 capture. A study on a room temperature ionic liquid incorporating an imidazole cation demonstrated reversible CO2 sequestration capabilities, suggesting that derivatives of imidazoles might be explored for carbon capture and sequestration technologies (Bates et al., 2002).

Material Science

In the realm of materials science, imidazole derivatives have been investigated for their self-assembly and mesophase behavior in ionic liquid crystals. These studies reveal the potential of such compounds in designing new materials with tailored properties, such as phase transitions and electronic characteristics (Cheng et al., 2012).

Synthesis of Heterocyclic Compounds

Imidazolium salts and related structures serve as precursors or intermediates in the synthesis of heterocyclic compounds, demonstrating versatility in organic synthesis. For example, the transformation of azirines with imidazolium bromides to yield pyrrolylimidazole derivatives showcases the utility of imidazole-based reagents in constructing complex heterocyclic frameworks (Khlebnikov et al., 2014).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(2-bromobenzoyl)-3-(4-methylphenyl)sulfonylimidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN2O4S/c1-12-6-8-13(9-7-12)25(23,24)20-11-10-19(17(20)22)16(21)14-4-2-3-5-15(14)18/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVCLMPLIPZQXNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CN(C2=O)C(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-bromobenzoyl)-3-tosyl-1H-imidazol-2(3H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Benzyl-5-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pyridin-2-one](/img/structure/B2886150.png)

![2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(E)-3-phenylprop-2-enyl]acetamide](/img/structure/B2886152.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2886154.png)

![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide](/img/structure/B2886159.png)

![(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl morpholine-4-carbodithioate](/img/structure/B2886162.png)

![6-[2-(3,4-Dimethylanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2886164.png)

![N-[[4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2886171.png)